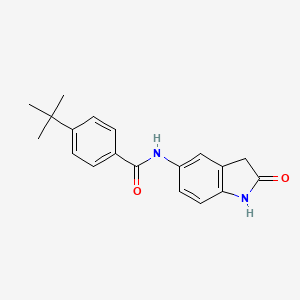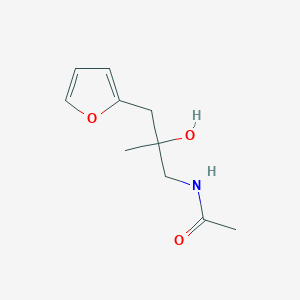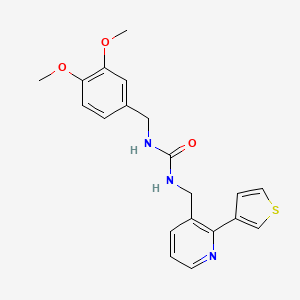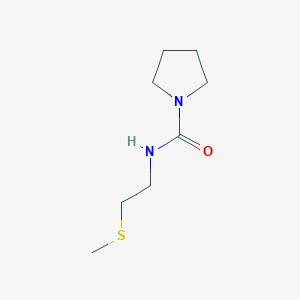![molecular formula C23H21N5O2 B2431526 N-([2,3'-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1902899-22-2](/img/structure/B2431526.png)
N-([2,3'-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a bipyridine moiety, a benzoxazole moiety, and a pyrrolidine moiety. Bipyridines are often used as ligands in coordination chemistry. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. Pyrrolidines are five-membered cyclic amines and are prevalent in many biologically active natural and synthetic compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the bipyridine, benzoxazole, and pyrrolidine moieties. These could act as nucleophiles in reactions. Additionally, the aromatic rings could undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Organic Synthesis and Catalysis
Research has demonstrated the utility of related compounds in organic synthesis, highlighting the role of rare-earth-metal catalysis in the efficient synthesis of pyridyl benzamides and other heterocyclic compounds. For instance, Chen et al. (2018) described a Ce(iii)-catalyzed synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins without external oxidants, showcasing a broad substrate scope and moderate to excellent yields (Chen et al., 2018). Similarly, Verma et al. (2015) developed a copper-catalyzed azide-alkyne cycloaddition to synthesize 1,2,3-triazole-containing pyridines, indicating the potential for constructing diverse heterocyclic frameworks (Verma et al., 2015).
Antipsychotic and Anticancer Activities
Compounds structurally related to N-([2,3'-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide have been explored for their potential antipsychotic and anticancer activities. Norman et al. (1996) synthesized and evaluated a series of heterocyclic carboxamides for their binding affinity to dopamine and serotonin receptors, identifying compounds with potent in vivo activities (Norman et al., 1996). Jayarajan et al. (2019) explored the synthesis of cyano-oxo-N-(pyridin-2-yl) bipyridine-carboxamide derivatives, analyzing their nonlinear optical properties and potential anticancer activity through molecular docking studies (Jayarajan et al., 2019).
Material Science and Sensor Development
In material science, specific derivatives have been utilized in the development of chemical sensors. Maity and Govindaraju (2010) reported the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate acting as a selective chemosensor for Al(3+), demonstrating the potential for creating sensitive and selective sensing materials (Maity & Govindaraju, 2010).
Photophysical Properties
The study of photophysical properties also forms a part of the research on these compounds. Shatsauskas et al. (2019) developed a method for preparing oxazolo[5,4-b]pyridin-2(1H)-ones and investigated their UV and luminescence properties, revealing insights into the structure-photophysical property relationships (Shatsauskas et al., 2019).
Future Directions
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(26-15-17-7-4-12-25-21(17)16-6-3-11-24-14-16)19-9-5-13-28(19)23-27-18-8-1-2-10-20(18)30-23/h1-4,6-8,10-12,14,19H,5,9,13,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGYFAKVPZRDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

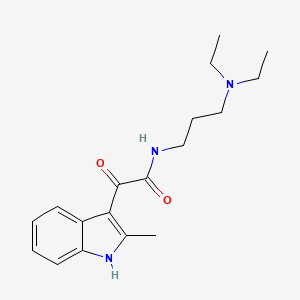
![3,4,5-trimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2431449.png)


